4-Benzenesulfonylamino-benzenesulfonamide

Vue d'ensemble

Description

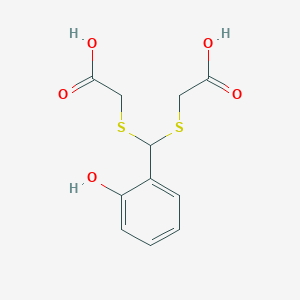

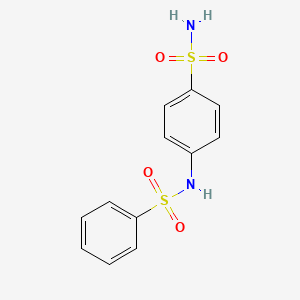

Le 4-Benzènesulfonylamino-benzènesulfonamide est un composé organique qui appartient à la classe des benzènesulfonamides. Ces composés se caractérisent par la présence d'un groupe sulfonamide lié à un cycle benzénique.

Mécanisme D'action

Target of Action

The primary target of 4-Benzenesulfonylamino-benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in the regulation of the cell cycle . Additionally, this compound has been found to inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .

Mode of Action

This compound interacts with its targets by inhibiting their activity. The inhibition of CDK2 can lead to the arrest of the cell cycle . The inhibition of CA IX, on the other hand, can lead to a shift in tumor cell metabolism from anaerobic glycolysis to a more oxygen-dependent metabolic pathway .

Biochemical Pathways

The inhibition of CDK2 and CA IX affects several biochemical pathways. The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cells . The inhibition of CA IX can lead to a shift in tumor cell metabolism from anaerobic glycolysis to a more oxygen-dependent metabolic pathway . This shift in metabolism can lead to a decrease in tumor growth and proliferation .

Pharmacokinetics

It is known that the compound has a strong binding affinity to its targets, which can result in effective inhibition .

Result of Action

The inhibition of CDK2 and CA IX by this compound can lead to a decrease in cell proliferation and tumor growth . In addition, the compound has been found to induce apoptosis in certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of the compound . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other compounds in the environment .

Analyse Biochimique

Biochemical Properties

4-Benzenesulfonylamino-benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s inhibitory effect on CA IX suggests its potential role in antiproliferative activities .

Cellular Effects

In cellular studies, this compound and its derivatives have shown significant inhibitory effects against cancer cell lines . The compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CA IX . By inhibiting CA IX, the compound can potentially disrupt the metabolic shift in tumor cells, thereby exerting its antiproliferative effects .

Metabolic Pathways

Given its interaction with CA IX, it may be involved in pathways related to tumor metabolism .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 4-Benzènesulfonylamino-benzènesulfonamide implique généralement la réaction du chlorure de benzènesulfonyle avec une amine en présence d'une base. Une méthode courante est la réaction de condensation où le chlorure de benzènesulfonyle réagit avec une amine pour former la sulfonamide. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane, avec une base comme la pyridine pour neutraliser l'acide chlorhydrique produit .

Méthodes de Production Industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent le contrôle de la température et l'utilisation de catalyseurs pour accélérer la réaction .

Analyse Des Réactions Chimiques

Types de Réactions : Le 4-Benzènesulfonylamino-benzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des acides sulfoniques.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en une amine.

Substitution : Le groupe sulfonamide peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme des amines ou des alcools en présence d'une base.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation donne généralement des acides sulfoniques, tandis que la réduction produit des amines .

4. Applications de la Recherche Scientifique

Le 4-Benzènesulfonylamino-benzènesulfonamide a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.

5. Mécanisme d'Action

Le mécanisme d'action du 4-Benzènesulfonylamino-benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il inhibe l'enzyme anhydrase carbonique IX en se liant à son site actif, empêchant ainsi l'enzyme de catalyser l'hydratation du dioxyde de carbone. Cette inhibition peut entraîner une diminution de la prolifération des cellules tumorales et induire l'apoptose dans les cellules cancéreuses .

Composés Similaires :

Benzènesulfonamide : Un analogue plus simple avec des groupes fonctionnels similaires mais sans le groupe sulfonamide supplémentaire.

4-Aminobenzènesulfonamide : Un autre composé apparenté avec un groupe amino au lieu d'un groupe sulfonamide.

Unicité : Le 4-Benzènesulfonylamino-benzènesulfonamide est unique en raison de ses deux groupes sulfonamide, qui renforcent son affinité de liaison à certaines enzymes et augmentent son potentiel en tant qu'agent thérapeutique. Sa structure permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux en chimie médicinale .

Applications De Recherche Scientifique

4-Benzenesulfonylamino-benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Comparaison Avec Des Composés Similaires

Benzenesulfonamide: A simpler analog with similar functional groups but lacking the additional sulfonamide group.

4-Aminobenzenesulfonamide: Another related compound with an amino group instead of a sulfonamide group.

Uniqueness: 4-Benzenesulfonylamino-benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to certain enzymes and increase its potential as a therapeutic agent. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Propriétés

IUPAC Name |

4-(benzenesulfonamido)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c13-19(15,16)11-8-6-10(7-9-11)14-20(17,18)12-4-2-1-3-5-12/h1-9,14H,(H2,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOYRJIJNYBGIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356379 | |

| Record name | 4-Benzenesulfonylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-11-4 | |

| Record name | 4-Benzenesulfonylamino-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

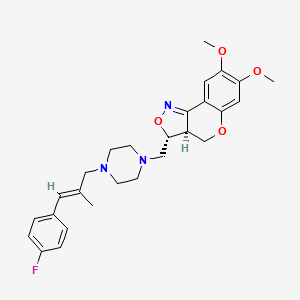

![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)